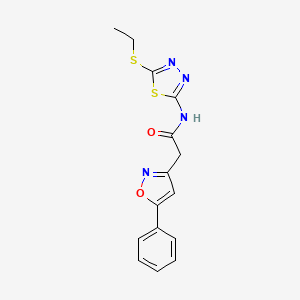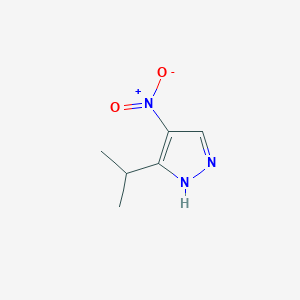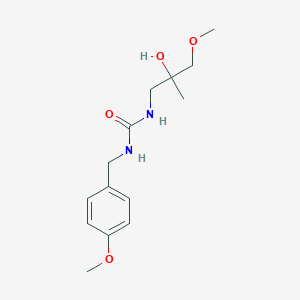
3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide is a compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CHS-828 and belongs to the class of sulfonamide compounds.
Scientific Research Applications
Antitumor Activity and Gene Expression Studies
Sulfonamide compounds, including derivatives similar to 3-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methoxybenzenesulfonamide, have been explored for their antitumor properties. A study by Owa et al. (2002) utilized compounds from sulfonamide-focused libraries to evaluate their effectiveness in cell-based antitumor screens. Two compounds, identified as E7010 and E7070, exhibited potent cell cycle inhibition properties and progressed to clinical trials due to their preliminary clinical activities. High-density oligonucleotide microarray analysis further characterized these antitumor sulfonamides, illuminating the essential pharmacophore structure and drug-sensitive cellular pathways for each class. This approach underscores the potential of sulfonamides in oncology, particularly in understanding the structure-gene expression relationship and the development of novel antitumor agents Owa et al., 2002.
Photochemical Applications for Cancer Treatment
In a different domain, the photophysical and photochemical properties of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups have been studied by Pişkin et al. (2020). These properties make the compound a promising photosensitizer for photodynamic therapy, an alternative cancer treatment method. The study highlights the compound's high singlet oxygen quantum yield and good fluorescence properties, which are crucial for Type II photodynamic therapy mechanisms. Such findings indicate the utility of sulfonamide derivatives in developing treatments that leverage light-induced reactions to target cancer cells effectively Pişkin et al., 2020.
Chlorination Reagent
Moreover, N-chloro-N-methoxybenzenesulfonamide has been identified as a structurally simple and reactive chlorinating reagent by Pu et al. (2016). This compound efficiently chlorinates various organic substrates, including phenols and anisoles, yielding chlorinated products in good to high yields. The study emphasizes the reagent's convenience and economy for synthesizing chlorinated organic compounds, highlighting its potential utility in chemical synthesis and industrial applications Pu et al., 2016.
Antifungal Screening
Lastly, the synthesis and antifungal screening of novel azetidin-2-ones by Gupta and Halve (2015) explored the antifungal activity of compounds structurally related to this compound. Their work demonstrates significant antifungal activity against Aspergillus niger and Aspergillus flavus, suggesting the potential of sulfonamide derivatives in developing new antifungal agents Gupta and Halve, 2015.
Properties
IUPAC Name |
3-chloro-N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S2/c1-20-13-5-4-10(9-11(13)15)22(18,19)16-7-6-12(17)14-3-2-8-21-14/h2-5,8-9,12,16-17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLHSCTCASIFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B2485896.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2485897.png)
![3,7-Dimethyl-1-piperidin-4-yl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2485899.png)
![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)
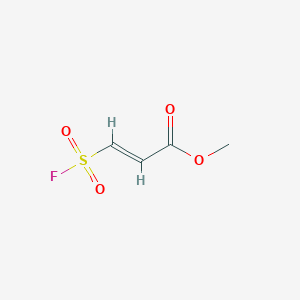
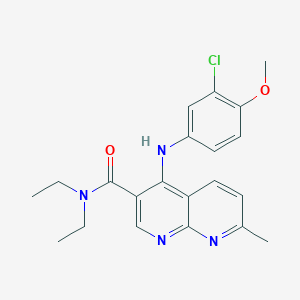

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485911.png)
![(2E)-1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2485912.png)

